molecular formula C13H18O3 B13605751 4-(4-Ethoxy-3-methoxyphenyl)butan-2-one

4-(4-Ethoxy-3-methoxyphenyl)butan-2-one

Cat. No.: B13605751
M. Wt: 222.28 g/mol
InChI Key: NULPTAWTSLBELF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Ethoxy-3-methoxyphenyl)butan-2-one is an organic compound with a complex structure that includes both ethoxy and methoxy functional groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Ethoxy-3-methoxyphenyl)butan-2-one can be achieved through several methods. One common approach involves the condensation of acetone with anisaldehyde to yield anisylidene acetone, followed by hydrogenation in the presence of a palladium catalyst . Another method includes the catalytic condensation of methyl vinyl ketone with phenol, followed by methylation .

Industrial Production Methods

In an industrial setting, the production of this compound typically involves large-scale reactions using similar synthetic routes. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Ethoxy-3-methoxyphenyl)butan-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

4-(4-Ethoxy-3-methoxyphenyl)butan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Ethoxy-3-methoxyphenyl)butan-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Ethoxy-3-methoxyphenyl)butan-2-one is unique due to the presence of both ethoxy and methoxy groups, which confer distinct chemical and physical properties

Properties

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

4-(4-ethoxy-3-methoxyphenyl)butan-2-one

InChI

InChI=1S/C13H18O3/c1-4-16-12-8-7-11(6-5-10(2)14)9-13(12)15-3/h7-9H,4-6H2,1-3H3

InChI Key

NULPTAWTSLBELF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)CCC(=O)C)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.